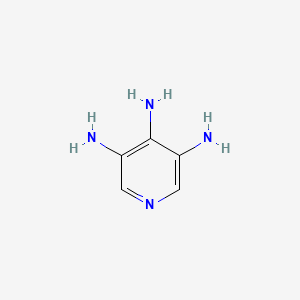

吡啶-3,4,5-三胺

描述

Pyridine-3,4,5-triamine is a chemical compound with the molecular formula C5H8N4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of a novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), has been reported. This synthesis involves combining the nucleophilic aromatic substitution with a modified Chichibabin reaction and hydrazine hydrate reduction . A three-step route was applied to obtain a series of new polyimides, containing phthalimide as a pendent group and pyridine moieties in the main chains .

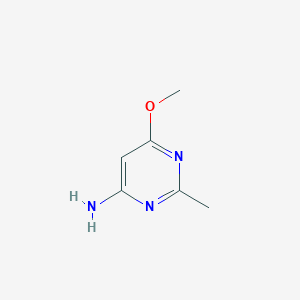

Molecular Structure Analysis

The molecular weight of Pyridine-3,4,5-triamine is 124.15 . The InChI code is 1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridine-containing polyimides include terminating the triamine by incorporating phthalic amic acid as a pendant, ring-opening polymerization to form poly(amic acid)s, and further chemical imidization to acquire polyimides .

Physical And Chemical Properties Analysis

Pyridine-3,4,5-triamine has a predicted boiling point of 486.8±40.0 °C . Its density is 1.387 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 9.08±0.24 .

科学研究应用

Anti-Inflammatory Activities

Pyridine-3,4,5-triamine, being a pyrimidine derivative, may have potential anti-inflammatory effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines, including Pyridine-3,4,5-triamine, are known to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases .

Antibacterial and Antiviral Activities

Pyrimidines have been found to possess antibacterial and antiviral effects . Therefore, Pyridine-3,4,5-triamine could potentially be used in the development of new antibacterial and antiviral drugs .

Antifungal and Antituberculosis Activities

Research has shown that pyrimidines have antifungal and antituberculosis effects . This suggests that Pyridine-3,4,5-triamine could be explored for its potential use in treating fungal infections and tuberculosis .

Synthesis of Polyimides

Pyridine-3,4,5-triamine could be used in the synthesis of polyimides . Polyimides are a type of polymer that is known for its excellent thermal stability, making it useful in a variety of industrial applications .

Inhibition of Dihydrofolate Reductase (DHFR)

Pyridine-3,4,5-triamine, as a pyrimidine derivative, may have the potential to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides and its inhibition can lead to antitumor effects .

安全和危害

Pyridine-3,4,5-triamine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

While the future directions for Pyridine-3,4,5-triamine are not explicitly mentioned in the search results, it is worth noting that pyrimidines and their derivatives have shown a therapeutic interest . This suggests potential future research directions in exploring the therapeutic potentials of Pyridine-3,4,5-triamine and its derivatives.

属性

IUPAC Name |

pyridine-3,4,5-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQHHOMREHEPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-3,4,5-triamine | |

CAS RN |

618439-82-0 | |

| Record name | pyridine-3,4,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

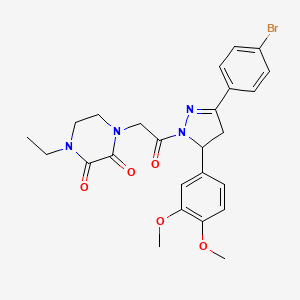

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)